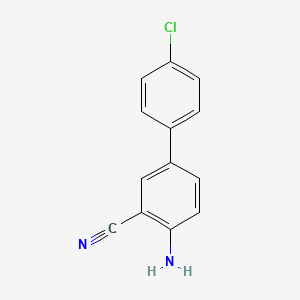

4-Amino-4'-chloro-biphenyl-3-carbonitrile

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Chemical Synthesis

Biphenyl scaffolds are prevalent in a wide array of applications, including as heat transfer fluids, dye carriers, and intermediates for crop protection products and plastics. wikipedia.orgnih.gov Their rigid structure is a key feature in the design of liquid crystals and advanced polymers. wikipedia.org In the realm of pharmaceuticals and bioactive molecules, the biphenyl motif is found in numerous natural products and is considered a "pluripotent scaffold." wikipedia.org

The synthesis of biphenyl derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. These include classic coupling reactions and more modern techniques that allow for precise control over the final structure. The ability to create specific isomers and control the rotational angle (dihedral angle) between the two phenyl rings is crucial for designing molecules with specific biological activities or material properties.

Strategic Importance of Amino, Chloro, and Carbonitrile Functionalities in Molecular Design

The amino group (-NH₂) is a fundamental functional group in organic chemistry and biochemistry. fiveable.mestudysmarter.co.uk It is a key component of amino acids, the building blocks of proteins. chemistrytalk.orglabxchange.org Its basic nature and ability to form hydrogen bonds make it crucial for molecular recognition and binding in biological systems. scienceinfo.com In synthetic chemistry, the amino group can be readily formed from the reduction of nitro compounds or nitriles and serves as a versatile handle for further chemical modifications. chemistrytalk.orglabxchange.org

The chloro group (-Cl) , a halogen substituent, significantly influences a molecule's electronic properties and reactivity. As an electronegative and electron-withdrawing group, it can alter the acidity of nearby protons and stabilize adjacent carbocations. fiveable.menih.gov This modification of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, is a common strategy in drug design. nih.gov

The carbonitrile or cyano group (-C≡N) is a highly versatile functional group in organic synthesis. nih.gov Its linear geometry and electronic structure, with an electrophilic carbon atom, make it susceptible to a wide range of transformations. fiveable.melibretexts.org Nitriles can be hydrolyzed to form carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. libretexts.orgwikipedia.org The nitrile group also serves as an important intermediate in the synthesis of various nitrogen-containing compounds. fiveable.me

The following tables summarize the key characteristics and roles of these functional groups in organic chemistry.

Table 1: Properties and Significance of the Amino Functional Group

| Property | Description | Significance in Molecular Design |

|---|---|---|

| Basicity | Can accept a proton (H⁺) due to the lone pair of electrons on the nitrogen atom. chemistrytalk.org | Acts as a hydrogen bond acceptor; influences solubility and is crucial for receptor binding. scienceinfo.com |

| Nucleophilicity | The lone pair on the nitrogen atom makes it a good nucleophile. | Enables reactions to form amides, sulfonamides, and other derivatives, allowing for molecular elaboration. |

| Synthetic Handle | Can be introduced via reduction of nitro groups or nitriles. labxchange.org | Provides a key site for building molecular complexity. |

Table 2: Properties and Significance of the Chloro Functional Group

| Property | Description | Significance in Molecular Design |

|---|---|---|

| Electronegativity | As an electron-withdrawing group, it pulls electron density from the attached carbon atom. fiveable.me | Modulates the electronic environment of the aromatic ring, influencing reactivity and acidity of other groups. nih.gov |

| Lipophilicity | Increases the lipid solubility of a molecule. | Can enhance membrane permeability, a key factor in drug absorption. |

| Leaving Group | Can be displaced in nucleophilic aromatic substitution reactions under certain conditions. | Allows for further functionalization of the aromatic ring. |

| Steric Effects | Its size can influence the conformation of the molecule and its interaction with biological targets. | Can be used to control the orientation of other substituents. |

| Synthetic Versatility | Can be synthesized from amides, alkyl halides, or via reactions like the Sandmeyer reaction. wikipedia.org | Offers multiple synthetic routes for its incorporation into a target molecule. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-chlorophenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTATYXFLUOFSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 4 Chloro Biphenyl 3 Carbonitrile

Retrosynthetic Analysis of the 4-Amino-4'-chloro-biphenyl-3-carbonitrile Architecture

A retrosynthetic analysis of the target molecule, this compound, logically begins by disconnecting the pivotal C-C bond of the biphenyl (B1667301) core. This disconnection reveals two primary aryl fragments that can be coupled together. This approach is central to many biphenyl synthesis strategies, including the widely used Suzuki-Miyaura coupling.

The key disconnection breaks the bond between the carbon bearing the cyano and amino groups and the carbon of the chlorophenyl ring. This leads to two potential sets of precursors:

Pathway A: A nucleophilic organometallic species derived from 2-amino-5-halobenzonitrile (e.g., a boronic acid or ester) is coupled with an electrophilic 1-chloro-4-halobenzene.

Pathway B: An electrophilic 2-amino-5-halobenzonitrile is coupled with a nucleophilic 4-chlorophenylboronic acid.

Both pathways require precursors with carefully positioned functional groups. The amino group, being electron-donating, and the cyano and chloro groups, being electron-withdrawing, significantly influence the reactivity of the aromatic rings. Strategic considerations include the potential need for protecting the reactive amino group during the coupling reaction to prevent side reactions or catalyst deactivation. acs.org Furthermore, the synthesis of the substituted benzonitrile (B105546) precursor itself is a key step, which can be achieved through various aromatic substitution and functional group interconversion reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Core Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis due to their high efficiency, functional group tolerance, and mild reaction conditions. nih.govresearchgate.net These methods have largely replaced older, harsher techniques like the Ullmann reaction. The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which seamlessly forges the new C-C bond. libretexts.orgyoutube.comrsc.org

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C-C bonds, particularly for biaryl synthesis. libretexts.orgresearchgate.net It involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The reaction's success is attributed to the stability and low toxicity of the boron reagents and the generally mild conditions required. chemrxiv.orgresearchgate.net

The general scheme for a Suzuki-Miyaura coupling is as follows: R¹-X + R²-B(OR)₂ → R¹-R² (where X = Cl, Br, I, OTf and B(OR)₂ = boronic acid or ester)

For the synthesis of this compound, this would involve coupling a substituted aminobenzonitrile with a chlorophenyl derivative.

The coupling of substrates like those required for this compound presents specific challenges. Aryl chlorides are notoriously less reactive than bromides or iodides, and electron-rich anilines can be poor substrates in palladium catalysis. nih.govchemrxiv.org Overcoming these hurdles requires careful optimization of the catalytic system, including the palladium source, the phosphine (B1218219) ligand, the base, and the solvent.

Catalyst and Ligand Selection: Early Suzuki couplings relied on simple palladium sources like Pd(PPh₃)₄. However, for challenging substrates such as aryl chlorides and electron-rich anilines, more advanced catalytic systems are necessary. The development of bulky and electron-rich phosphine ligands has been transformative. nih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos) form highly active Pd(0) monophosphine complexes that facilitate the difficult oxidative addition of the aryl chloride to the palladium center. nih.govacs.org

Base and Solvent: The choice of base is critical for activating the organoboron species in the transmetalation step. libretexts.org Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) which can accelerate the reaction. acs.orgsemanticscholar.org

The table below summarizes typical catalytic systems optimized for coupling challenging halogenated and aminated substrates, which would be applicable to the synthesis of the target molecule.

| Precursor 1 | Precursor 2 | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25-80 | High | acs.org |

| Chloroaniline | Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | chemrxiv.org |

| 2-Amino-6-bromobenzothiazole | Arylboronic Acid | Pd(PPh₃)₄ | - | K₃PO₄ | Solvent/H₂O | 95 | 65-92 | nih.gov |

| 4-Chlorobenzonitrile | Phenylboronic Acid | [NHC·H][Pd(η³-cin)Cl₂] | NHC | K₂CO₃ | Dioxane/H₂O | 80 | 89 | rsc.org |

| Aryl Bromide | Arylboronic Acid | PdCl₂ | None (Pyridine as ligand/solvent) | K₂CO₃ | Pyridine | Reflux | High | researchgate.net |

This table is illustrative of conditions for similar substrate types.

When coupling partners contain multiple potential reaction sites, such as di- or polyhalogenated arenes, controlling the regioselectivity is paramount. researchgate.net In the Suzuki-Miyaura reaction, the site of coupling is influenced by several factors:

Nature of the Halogen: The reactivity order for oxidative addition is generally I > Br > OTf >> Cl. This difference can be exploited for selective mono-coupling of a polyhalogenated substrate.

Electronic Effects: Electron-withdrawing groups can increase the reactivity of a C-X bond towards oxidative addition, while electron-donating groups can decrease it.

Steric Hindrance: Bulky groups near a potential coupling site can hinder the approach of the palladium catalyst, favoring reaction at a less sterically crowded position.

Ligand Control: The choice of ligand can significantly influence regioselectivity. Bulky ligands can enhance selectivity for less hindered positions, while specifically designed ligands can direct the catalyst to a particular site. nih.govlookchem.com

For the synthesis of this compound, the precursors would ideally be mono-functionalized at the coupling position (e.g., 2-amino-5-bromobenzonitrile (B185297) and 4-chlorophenylboronic acid) to avoid issues of regioselectivity from the outset.

While the Suzuki-Miyaura coupling is a dominant strategy, alternative methods are continuously being developed. One of the most powerful emerging techniques is the direct arylation via C-H bond activation. This approach avoids the need to pre-functionalize one of the coupling partners with a halide or organometallic group, making it a more atom-economical process.

In the context of this compound, the cyano group is particularly useful as it can function as a directing group in C-H activation reactions. acs.orgnih.gov Palladium(II) catalysts can coordinate to the nitrogen of the nitrile, positioning the metal to selectively activate and cleave an adjacent C-H bond (typically at the ortho position). This creates a palladacycle intermediate which can then couple with an aryl halide. For instance, studies have shown that aryl nitriles can be coupled with aryl halides to form biphenyl-2-carbonitrile derivatives. acs.orgnih.gov More advanced methods have even demonstrated that a nitrile group can direct C-H activation at the more distant meta position, further expanding the synthetic utility of this approach. nih.gov

Suzuki-Miyaura Coupling Reactions for Biaryl Synthesis

Introduction and Transformation of Key Functional Groups

Amino Group: The amino group is often introduced by the reduction of a nitro group (NO₂). wikipedia.org A synthetic route might therefore begin with a nitrated biphenyl or a nitrated aryl precursor. The nitro group is strongly electron-withdrawing and can facilitate certain reactions before being reduced to the electron-donating amine in a late-stage step. Alternatively, the amino group can be present on a starting material, but it may require protection (e.g., as an amide) to prevent interference with the palladium catalyst during the coupling step. acs.org

Cyano Group: The cyano group (nitrile) can be introduced in several ways. A classic method is the Sandmeyer reaction, where an aryl amine is converted to a diazonium salt and then displaced by a cyanide salt. Another common route is the palladium-catalyzed cyanation of an aryl halide. researchgate.net Furthermore, the cyano group can be generated by the dehydration of a primary amide (CONH₂). researchgate.net

Chloro Group: The chloro group is typically present on one of the starting materials, such as 1,4-dichlorobenzene (B42874) or 4-chlorophenylboronic acid, as it is generally robust and unreactive under many conditions used for further functionalization.

A plausible synthetic sequence could involve the Suzuki coupling of 2-amino-5-bromobenzonitrile with 4-chlorophenylboronic acid . This brings all the necessary components together in the final coupling step, assuming a catalytic system tolerant of the free amino group is employed. nih.gov

Amination Strategies for Substituted Biphenyls

The introduction of an amino group onto a biphenyl ring is a critical step and can be achieved through several powerful cross-coupling reactions. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nih.gov This method is prized for its wide substrate scope and functional group tolerance, allowing for the coupling of aryl halides with a variety of amines under relatively mild conditions. nih.govchemrxiv.org For the synthesis of a precursor to the target molecule, an appropriately substituted chlorobiphenyl could be coupled with an ammonia (B1221849) equivalent or a protected amine. The versatility of this reaction is demonstrated by its applicability to a wide range of aryl and heteroaryl halides. organic-chemistry.org The choice of palladium precursor and phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. nih.gov

The Ullmann condensation , a copper-catalyzed reaction, represents a more traditional approach to C-N bond formation. wikipedia.org While it often requires higher temperatures compared to palladium-catalyzed methods, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions. organic-chemistry.orgwikipedia.org The classic Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper. wikipedia.org However, catalytic versions using copper salts and various ligands, such as diamines and amino acids, have been developed. organic-chemistry.orgwikipedia.org This reaction is particularly effective for aryl iodides and bromides. wikipedia.org

Table 1: Comparison of Amination Strategies

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium complexes | Copper salts or metallic copper |

| Ligands | Bulky phosphine ligands (e.g., XPhos, SPhos) | Diamines, amino acids, phenanthroline |

| Reaction Conditions | Generally milder temperatures | Often requires high temperatures (classic) |

| Substrate Scope | Broad, including aryl chlorides | Traditionally aryl iodides and bromides |

| Functional Group Tolerance | High | Can be lower in classic protocols |

Halogenation and Cyano Group Introduction Techniques

The introduction of the chloro and cyano functionalities onto the biphenyl backbone requires specific and regioselective methods.

Halogenation , specifically chlorination, of aromatic rings is typically achieved through electrophilic aromatic substitution. For a biphenyl system, the reaction with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), can introduce a chlorine atom onto the aromatic ring. researchgate.netnih.gov The position of chlorination is directed by the existing substituents on the ring.

The introduction of a cyano group can be accomplished through several methods, with the Sandmeyer reaction and palladium-catalyzed cyanation being the most common. The Sandmeyer reaction is a well-established method for converting an aryl diazonium salt, typically prepared from a primary aromatic amine, into an aryl nitrile using copper(I) cyanide (CuCN). organic-chemistry.orgnih.gov This reaction is a powerful tool for introducing a cyano group in a position that might not be accessible through direct cyanation methods. organic-chemistry.org

Palladium-catalyzed cyanation offers an alternative route, coupling an aryl halide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). chemrxiv.orgacs.org These methods often proceed under milder conditions than traditional cyanation techniques and exhibit good functional group tolerance. nih.gov

Table 2: Key Cyanation and Halogenation Reactions

| Reaction | Reagents | Key Features |

|---|---|---|

| Electrophilic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) | Direct introduction of chlorine onto an aromatic ring. |

| Sandmeyer Reaction | Aryl diazonium salt, CuCN | Conversion of an amino group to a cyano group. organic-chemistry.orgnih.gov |

| Palladium-catalyzed Cyanation | Aryl halide, Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Milder conditions and good functional group tolerance. nih.govacs.org |

Sequential Functionalization Protocols

The synthesis of this compound is a multi-step process where the sequence of reactions is critical to ensure the correct placement of each functional group. A plausible synthetic strategy would likely involve the initial formation of a substituted biphenyl core, followed by a series of functional group interconversions.

One potential pathway could begin with a Suzuki-Miyaura cross-coupling reaction . libretexts.org This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide, offering a powerful method for constructing the biphenyl skeleton. For instance, coupling 4-chlorophenylboronic acid with a suitably substituted bromo- or iodo-benzene derivative bearing precursors to the amino and cyano groups could be a key step. The Suzuki-Miyaura reaction is known for its high yields and tolerance of a wide range of functional groups. nih.govlibretexts.org

An alternative approach for forming the biphenyl core is the Ullmann reaction , which couples two aryl halides in the presence of copper. wikipedia.org

Following the construction of the biphenyl core, a series of functionalization steps would be necessary. For example, if a nitro group is used as a precursor for the amine, a reduction step (e.g., using Na₂S₂) would be required. nih.gov The cyano group could be introduced from an amino group via the Sandmeyer reaction. organic-chemistry.orgnih.gov

A hypothetical sequential protocol could be:

Suzuki-Miyaura Coupling: Reaction of (4-chlorophenyl)boronic acid with 2-bromo-5-nitroaniline (B76971) to form 4'-chloro-2-nitro-biphenyl-4-amine.

Diazotization and Cyanation (Sandmeyer Reaction): The resulting aminonitrobiphenyl would undergo diazotization followed by treatment with copper cyanide to introduce the cyano group at the 3-position, yielding 4'-chloro-2-nitro-biphenyl-3-carbonitrile.

Reduction of the Nitro Group: The nitro group would then be reduced to an amino group, for example by catalytic hydrogenation or using a chemical reducing agent like tin(II) chloride, to afford the final product, this compound.

The specific conditions for each step, including catalysts, solvents, and temperatures, would need to be carefully optimized to achieve high yields and purity. The order of these steps is crucial to manage the directing effects of the functional groups and avoid unwanted side reactions.

Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of 4-Amino-4'-chloro-biphenyl-3-carbonitrile is predicted to exhibit a complex pattern of signals in the aromatic region, typically between 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the amino (-NH2), cyano (-CN), and chloro (-Cl) substituents.

The amino group's protons (-NH2) are expected to appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration. The protons on the aminobenzonitrile ring are anticipated to be influenced by the electron-donating amino group and the electron-withdrawing cyano group. The proton ortho to the amino group and meta to the cyano group would likely appear at the most upfield position in the aromatic region. The other two protons on this ring would show distinct signals based on their positions relative to the two functional groups.

On the chlorophenyl ring, the protons will exhibit a characteristic AA'BB' system, appearing as two sets of doublets, a common pattern for para-substituted benzene (B151609) rings. nih.govchemicalbook.com The protons ortho to the chlorine atom will have a different chemical shift from those meta to it.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

| Aromatic H (chlorophenyl ring) | ~7.4-7.6 | Doublet | ~8.5 |

| Aromatic H (chlorophenyl ring) | ~7.3-7.5 | Doublet | ~8.5 |

| Aromatic H (aminobenzonitrile ring) | ~7.5-7.8 | Singlet/Doublet | - |

| Aromatic H (aminobenzonitrile ring) | ~6.8-7.2 | Doublet | ~8.0 |

| Aromatic H (aminobenzonitrile ring) | ~6.7-7.0 | Doublet of Doublets | ~8.0, ~2.0 |

| -NH₂ | Variable | Broad Singlet | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected in the aromatic region (approximately 110-150 ppm), in addition to the signal for the nitrile carbon.

The carbonitrile (-C≡N) carbon is expected to appear in the range of 115-120 ppm. analis.com.my The carbons directly attached to the nitrogen (C-NH2) and chlorine (C-Cl) will have their chemical shifts significantly influenced by these heteroatoms. The quaternary carbons, those at the biphenyl (B1667301) linkage and those bearing the substituents, will also be identifiable.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C≡N | ~117-120 |

| Aromatic C (aminobenzonitrile ring) | ~95-155 |

| Aromatic C (chlorophenyl ring) | ~125-140 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment would reveal the ¹H-¹H coupling networks within each aromatic ring, helping to identify which protons are adjacent to each other. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of the protonated carbons in the molecule. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying the connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons and for confirming the linkage between the two phenyl rings and the positions of the substituents. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment can provide information about the spatial proximity of protons. researchgate.net For substituted biphenyls, this is important for determining the torsional angle between the two phenyl rings, a key conformational feature. libretexts.org The presence or absence of through-space correlations between the protons on the different rings can help to establish the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic functional groups within a molecule based on their unique vibrational frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

N-H Stretching : The amino group (-NH2) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C≡N Stretching : A sharp, intense absorption band for the nitrile group (-C≡N) is anticipated in the range of 2210-2260 cm⁻¹. analis.com.my The conjugation with the aromatic ring may slightly lower this frequency.

C-Cl Stretching : The stretching vibration of the carbon-chlorine bond (C-Cl) typically appears in the fingerprint region, between 785 and 540 cm⁻¹. analis.com.my

Aromatic C-H and C=C Stretching : The spectrum will also feature absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450-3490 | Medium |

| N-H Symmetric Stretch | ~3350-3390 | Medium |

| Aromatic C-H Stretch | ~3030-3100 | Medium-Weak |

| C≡N Stretch | ~2220-2240 | Strong, Sharp |

| Aromatic C=C Stretch | ~1500-1600 | Medium-Strong |

| N-H Bend | ~1600-1650 | Medium |

| C-Cl Stretch | ~700-800 | Strong |

Note: These are predicted values based on analogous structures and may vary depending on the experimental conditions (e.g., solid-state vs. solution).

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For substituted biphenyls, Raman spectroscopy can provide valuable structural information.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the inter-ring C-C stretching mode. The nitrile (-C≡N) stretch also gives a strong and characteristic Raman signal.

Studies on para-substituted biphenyls have shown that the inter-ring C1–C1′ stretching mode is typically observed around 1285 cm⁻¹. acs.orgnih.gov The frequency of this mode can be sensitive to the electronic nature of the substituents. The presence of both electron-donating (amino) and electron-withdrawing (cyano, chloro) groups in this compound would influence this and other key Raman bands.

The C-Cl stretching vibration also gives rise to a characteristic Raman band, and its position can help to distinguish between different isomers of chlorobiphenyls. researchgate.net For instance, 4-chlorobiphenyl (B17849) exhibits a strong Raman peak around 760 cm⁻¹. researchgate.net The combination of characteristic bands for the nitrile, amino, and chloro groups, along with the biphenyl backbone vibrations, would provide a unique spectroscopic fingerprint for the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Chlorine-35, and Nitrogen-14).

Theoretical Molecular Weight Calculation:

Carbon (C): 13 atoms × 12.000000 u = 156.000000 u

Hydrogen (H): 9 atoms × 1.007825 u = 9.070425 u

Chlorine (Cl): 1 atom × 34.968853 u = 34.968853 u

Nitrogen (N): 2 atoms × 14.003074 u = 28.006148 u

Total (C₁₃H₉ClN₂): 228.045426 u

While specific experimental HRMS data for this compound is not publicly available in cited literature, a typical analysis would involve detecting the protonated molecule [M+H]⁺. The expected high-resolution mass for this ion would be 229.053251 u. The observation of a peak at this precise m/z value, within a very narrow margin of error (typically < 5 ppm), would confirm the elemental composition of C₁₃H₉ClN₂.

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, presenting as a secondary peak [M+2+H]⁺ at approximately m/z 231.050301, with an intensity about one-third of the primary [M+H]⁺ peak. This distinctive pattern serves as a crucial piece of evidence for the presence of a chlorine atom in the molecule.

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₃H₉³⁵ClN₂ | 228.0454 |

| [M+H]⁺ | C₁₃H₁₀³⁵ClN₂ | 229.0533 |

| [M+2+H]⁺ | C₁₃H₁₀³⁷ClN₂ | 231.0503 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

As of the current date, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available.

However, based on the analysis of structurally similar biphenyl compounds, certain structural features can be anticipated. researchgate.net The molecule consists of two phenyl rings linked by a carbon-carbon single bond. The dihedral angle between these two rings is a key structural parameter and is influenced by the steric and electronic effects of the substituents. The amino (-NH₂), chloro (-Cl), and carbonitrile (-C≡N) groups will influence the intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which in turn dictate the crystal packing arrangement. For instance, the amino group can act as a hydrogen bond donor, potentially interacting with the nitrogen atom of the nitrile group or the chlorine atom of an adjacent molecule. nih.govanalis.com.my

A hypothetical XRD analysis would provide the definitive solid-state conformation and packing of this compound, which are crucial for understanding its physical properties like melting point, solubility, and polymorphism.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Not Determined |

| Space Group | The symmetry group of the crystal. | Not Determined |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | Not Determined |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Not Determined |

| Dihedral Angle | The angle between the two biphenyl rings. | Not Determined |

Theoretical and Computational Investigations of 4 Amino 4 Chloro Biphenyl 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-Amino-4'-chloro-biphenyl-3-carbonitrile. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

The distribution of electron density within the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. In the case of this compound, the amino (-NH2) group is expected to be an electron-donating group, increasing the electron density on its phenyl ring. Conversely, the chloro (-Cl) and cyano (-CN) groups are electron-withdrawing, reducing the electron density on their respective phenyl rings. This charge distribution significantly influences the molecule's interaction with other chemical species. DFT studies on similar substituted biphenyls have shown that such substituent groups have a marked effect on the electronic properties. doaj.org

Table 1: Predicted Electronic Properties of Substituted Biphenyls from DFT Studies Note: This table is a representative example based on general principles of DFT calculations on substituted biphenyls and does not represent specific experimental values for this compound.

| Property | Predicted Influence of Substituents |

|---|---|

| HOMO Energy | Increased by the electron-donating amino group. |

| LUMO Energy | Lowered by the electron-withdrawing chloro and cyano groups. |

| HOMO-LUMO Gap | Generally reduced compared to unsubstituted biphenyl (B1667301), suggesting higher reactivity. |

The substituents on the biphenyl core—amino, chloro, and cyano groups—play a critical role in directing the molecule's reactivity and influencing the pathways of chemical reactions. Computational analyses can model how these substituents affect the stability of intermediates and transition states, thereby determining the most likely reaction mechanisms.

For instance, in electrophilic aromatic substitution reactions, the electron-donating amino group would activate the phenyl ring it is attached to, directing incoming electrophiles to the ortho and para positions. In contrast, the electron-withdrawing chloro and cyano groups would deactivate their respective phenyl rings to electrophilic attack. Computational methods can quantify these effects by calculating the activation energies for different reaction pathways. nih.govacs.org Studies on the dechlorination of polychlorinated biphenyls (PCBs) have shown that the positions of the chlorine atoms significantly affect the reaction barriers. nih.gov Similarly, the presence and position of the amino and cyano groups in this compound would be expected to influence its degradation pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational changes of this compound over time. These simulations are particularly useful for understanding the molecule's flexibility and its interactions with its environment.

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho-substituents. The rotation around the single bond connecting the two rings is a key conformational feature, described by the torsional or dihedral angle. In the gas phase, unsubstituted biphenyl has a torsional angle of approximately 44.4°. utah.edu The presence of substituents can significantly alter this angle and the energy barrier to rotation.

For this compound, the substituents are in the meta and para positions, which results in less steric hindrance compared to ortho-substituted biphenyls. However, electronic effects of the substituents can still influence the preferred conformation. Computational methods, such as DFT, can be used to calculate the potential energy surface as a function of the torsional angle, identifying the most stable conformations and the energy barriers between them. researchgate.netrsc.org The conformational flexibility of the biphenyl linkage is a critical determinant of how the molecule can bind to biological targets or pack in a crystal lattice.

Table 2: Factors Influencing the Torsional Angle in Substituted Biphenyls

| Factor | Description |

|---|---|

| Steric Hindrance | Bulky substituents in the ortho positions increase the torsional angle to minimize repulsive forces. |

| Electronic Effects | Conjugation between the two phenyl rings favors a more planar conformation, while electrostatic interactions between substituents can favor either planar or twisted forms. |

| Crystal Packing Forces | In the solid state, intermolecular forces can lead to a more planar conformation than is observed in the gas or solution phase. utah.edu |

The substituents on this compound can participate in various intermolecular interactions, such as hydrogen bonding (via the amino group), dipole-dipole interactions (due to the polar chloro and cyano groups), and π-π stacking interactions between the aromatic rings. nih.gov These interactions govern how the molecules recognize each other and self-assemble into larger ordered structures, such as in a crystal or in solution aggregates.

Molecular dynamics simulations can predict how multiple molecules of this compound would behave in a given environment. nih.gov By simulating the movements and interactions of many molecules, it is possible to predict the most likely self-assembled structures. The interplay of hydrogen bonding and π-π stacking is often a key driver in the formation of one-dimensional or two-dimensional assemblies in similar molecular systems. ljmu.ac.uk

Quantitative Structure-Property Relationship (QSPR) Studies of Related Biphenyl Systems

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the chemical structure of a series of compounds with their physicochemical properties. frontiersin.orgmdpi.com While specific QSPR studies on this compound may not be widely available, extensive research on related compounds, such as polychlorinated biphenyls (PCBs), provides a strong framework for understanding its potential properties.

QSPR models for PCBs have been developed to predict properties like the n-octanol/water partition coefficient (logKow), which is an indicator of a compound's lipophilicity and environmental fate. nih.gov These models often use descriptors derived from the molecular structure, such as the number of chlorine atoms, and quantum chemical parameters like the electrophilicity index and the energy of the LUMO. nih.gov Such models have demonstrated good predictive ability, indicating that the chosen descriptors are significant in determining the property of interest. nih.gov Similar approaches could be applied to predict the properties of a series of amino- and cyano-substituted chlorobiphenyls, including the title compound.

Table 3: Common Descriptors Used in QSPR Models for Biphenyl Derivatives

| Descriptor Type | Examples | Property Predicted |

|---|---|---|

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Toxicity, Lipophilicity nih.govnih.gov |

| Topological | Wiener Index, Zagreb Indices | Various Pharmacological Traits frontiersin.org |

By leveraging these computational techniques, a comprehensive theoretical understanding of this compound can be developed, guiding further experimental work and application development.

Derivatization and Chemical Transformations of the 4 Amino 4 Chloro Biphenyl 3 Carbonitrile Scaffold

Modification of the Amino Group

The primary amino group on the biphenyl (B1667301) scaffold is a key site for derivatization, readily undergoing reactions such as acylation and alkylation. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

Acylation of the amino group in 4-Amino-4'-chloro-biphenyl-3-carbonitrile can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide, which can serve to protect the amino group or introduce new functional moieties.

Alkylation reactions, on the other hand, introduce alkyl groups onto the amino functionality. These reactions can be performed using alkyl halides or other alkylating agents. The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reactants.

Silylation is another common derivatization technique for amino groups, often employed to increase the volatility of the compound for gas chromatography analysis. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com

The table below summarizes various derivatization reagents used for modifying amino groups and their applications.

| Derivatization Reagent | Functional Group Targeted | Application |

| Acid Chlorides/Anhydrides | Primary and Secondary Amines | Acylation, protection, introduction of new moieties |

| Alkyl Halides | Primary and Secondary Amines | Alkylation |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Primary Amines, Hydroxyls, Thiols | Silylation for GC-MS analysis |

| 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) | Primary and Secondary Amines | Pre-column derivatization for HPLC |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary Amines, Hydroxy Groups | Derivatization for mass spectrometry |

| 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Primary Amines, Hydroxy Groups | Derivatization for mass spectrometry |

The amino group of this compound can participate in cyclization reactions to form various heterocyclic systems. For instance, reaction with appropriate bifunctional reagents can lead to the formation of fused or appended heterocycles. These transformations are significant as they can lead to the generation of privileged structures in medicinal chemistry, such as the 4-aminoquinazoline scaffold. mdpi.com

Reactions Involving the Chloro Substituent

The chloro substituent on the biphenyl ring provides another handle for further molecular elaboration through cross-coupling reactions or nucleophilic aromatic substitution.

The chloro group can be readily displaced or coupled with other organic fragments using transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, thereby extending the biphenyl scaffold and creating more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic halides. wikipedia.org In this reaction, a nucleophile displaces the halide on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups, such as the nitrile group in the target scaffold, can activate the ring towards nucleophilic attack, facilitating the substitution of the chloro group by various nucleophiles like amines, alkoxides, or thiolates. masterorganicchemistry.com The reaction typically proceeds through a Meisenheimer complex, a negatively charged intermediate. wikipedia.org The regioselectivity of SNAr reactions is an important consideration, especially in molecules with multiple potential reaction sites. mdpi.com

The table below illustrates different types of nucleophilic aromatic substitution reactions.

| Reaction Name | Description |

| Bamberger rearrangement | N-phenylhydroxylamines rearrange to 4-aminophenols with water as the nucleophile. wikipedia.org |

| Smiles rearrangement | An intramolecular version of nucleophilic aromatic substitution. wikipedia.org |

Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. The resulting carboxylic acid can then be further derivatized, for example, through esterification or amidation reactions.

Alternatively, the nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides another route to modify the scaffold and introduce new functionalities.

Furthermore, the nitrile group can participate in cycloaddition reactions or react with organometallic reagents to form ketones, offering additional pathways for chemical diversification.

Hydrolysis to Carboxylic Acids

The conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or alkaline conditions, proceeding through an amide intermediate. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. chemistrysteps.comyoutube.com The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid, 4-Amino-4'-chloro-[1,1'-biphenyl]-3-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgepa.gov

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.orglibretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com Subsequent protonation by water forms the amide intermediate, which is then hydrolyzed to the carboxylate salt. To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic Acid |

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine, specifically a (aminomethyl) group (-CH₂NH₂), yielding 4'-chloro-3-(aminomethyl)-[1,1'-biphenyl]-4-amine. This transformation is valuable for introducing a flexible basic linker into the molecular structure. A variety of reducing agents and methods are available for this conversion.

Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of solvent and reaction conditions can be critical to avoid side reactions, such as the formation of secondary or tertiary amines.

Chemical reduction offers an alternative route. Reagents like lithium aluminum hydride (LiAlH₄) are highly effective but less selective, potentially reacting with other functional groups. Milder and more selective reagents include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or ammonia (B1221849) borane. organic-chemistry.org For instance, ammonia borane has been shown to reduce a wide range of nitriles to primary amines in good yields and with tolerance for many other functional groups. organic-chemistry.org Similarly, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) is effective for reducing various nitriles. organic-chemistry.org

Table 2: Selected Reagents for Nitrile Reduction

| Reagent/Method | Description |

|---|---|

| Catalytic Hydrogenation (H₂/Catalyst) | Heterogeneous or homogeneous catalysis (e.g., Raney Ni, Pd/C) under H₂ pressure. |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent requiring anhydrous conditions. |

| Borane Complexes (e.g., BH₃-THF) | A more selective alternative to metal hydrides. |

Cycloaddition Reactions of Nitriles

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to construct five-membered heterocyclic rings, a valuable strategy in medicinal chemistry. nih.govchemistryviews.org

One of the most prominent examples is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. beilstein-journals.org In this reaction, the nitrile acts as a dipolarophile and reacts with a 1,3-dipole. A common application involves the in-situ generation of nitrile oxides (R-C≡N⁺-O⁻) from aldoximes. beilstein-journals.orgmdpi.com The reaction of a nitrile oxide with the nitrile group of the biphenyl scaffold would theoretically lead to the formation of a 1,2,4-oxadiazole (B8745197) ring.

Another well-established [3+2] cycloaddition involves the use of azides (R-N₃) to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, is a highly reliable method for synthesizing tetrazole-containing compounds, which are recognized as important bioisosteres of carboxylic acids.

Furthermore, metal-catalyzed cycloadditions have been developed. For example, nickel-catalyzed cycloadditions of nitriles with alkynes can be used to synthesize substituted quinolones, although this involves cleavage of the C-CN bond. nih.gov Photoinduced cycloadditions between carbenes and nitriles have also been reported as a pathway to oxazole (B20620) derivatives. chemistryviews.org These advanced methods highlight the potential of the nitrile group in this compound to serve as a building block for complex heterocyclic systems.

Table 3: Examples of Cycloaddition Reactions Involving Nitriles

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazole |

| [3+2] Cycloaddition | Azide | Tetrazole |

Regioselective Functionalization of the Biphenyl Core

Beyond transformations of the nitrile group, the biphenyl core itself is amenable to regioselective functionalization. The existing substituents—the activating amino group and the deactivating but ortho-, para-directing chloro and nitrile groups—govern the position of subsequent reactions.

Electrophilic aromatic substitution (e.g., halogenation, nitration, acylation) is expected to occur on the amino-substituted ring. The powerful activating and ortho-, para-directing effect of the primary amine (-NH₂) would direct incoming electrophiles primarily to the positions ortho to the amine (positions 3 and 5). However, position 3 is already occupied by the nitrile group. Therefore, electrophilic substitution would be strongly favored at position 5. To control the reaction and prevent over-substitution or oxidation, the amino group is often protected, for example, as an amide.

Modern cross-coupling reactions provide powerful tools for regioselective C-C or C-N bond formation. For instance, methods for the ortho-C-H amination of aniline (B41778) derivatives have been developed using various metal catalysts, which could potentially be applied to introduce another nitrogen-containing substituent at position 5. acs.org Similarly, directed C-H functionalization could target specific positions by using the existing amino or nitrile groups as directing agents. Research into the regioselective functionalization of complex aromatic systems, such as tetrafluorinated BOPYPY dyes, demonstrates that even in highly substituted systems, specific positions can be targeted with high selectivity using a range of nucleophiles under the right conditions. researchgate.netnih.gov

Table 4: Predicted Regioselectivity of Core Functionalization

| Reaction Type | Directing Group | Predicted Position of Substitution |

|---|---|---|

| Electrophilic Aromatic Substitution | Amino (-NH₂) | Position 5 |

| Directed C-H Functionalization | Amino (-NH₂) | Position 5 |

Advanced Research Applications of 4 Amino 4 Chloro Biphenyl 3 Carbonitrile Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The biphenyl (B1667301) structure is a fundamental backbone in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and polymers. rsc.org Derivatives of 4-Amino-4'-chloro-biphenyl-3-carbonitrile are highly valued as synthetic intermediates due to the distinct reactivity of their functional groups. The amino group can be readily diazotized or acylated, the nitrile group can be hydrolyzed or reduced, and the chloro- and amino-substituted rings are amenable to various cross-coupling reactions.

These compounds are considered valuable building blocks for constructing more complex molecular architectures. nih.govresearchgate.netnih.gov For instance, the synthesis of biphenyl-2-carbonitrile derivatives has been achieved through methods like palladium-catalyzed Suzuki coupling of ortho-halogenated benzonitriles with arylboron reagents and Rh(III)-catalyzed C-H Hiyama cross-coupling reactions. acs.org The amino group, in particular, is crucial for producing Schiff bases, which are important in creating organometallic complexes and materials with strong electronic donor properties. rsc.org The traditional synthesis of related compounds, such as 4'-chloro-2-aminobiphenyl, often involves multi-step processes like the Gomberg-Bachmann reaction or Suzuki coupling, highlighting the importance of the aminobiphenyl scaffold in industrial and research settings. google.comgoogle.com

The strategic placement of the amino, chloro, and nitrile groups on the biphenyl scaffold allows for sequential and site-selective modifications, enabling the construction of intricate molecules that would be challenging to assemble otherwise. An uncatalyzed, solvent-free multicomponent process has even been developed for preparing certain substituted biphenyl-2-carbonitrile derivatives, showcasing an innovative and environmentally conscious synthetic route. nih.govkuleuven.be

Table 1: Synthetic Methodologies for Biphenyl Carbonitrile Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Suzuki Coupling | ortho-halogenated benzonitrile (B105546), arylboron reagent | Palladium catalyst | Biphenyl-2-carbonitrile | acs.org |

| C-H Hiyama Cross-Coupling | Benzimidate derivatives, arylsilanes | Cp*Rh(III) catalyst, water | Biphenyl-2-carbonitrile | acs.org |

| Gomberg-Bachmann Reaction | p-chloroaniline, aniline (B41778) | Diazotization, alkaline conditions | 4'-chloro-2-aminobiphenyl | google.com |

Applications as Molecular Scaffolds in Functional Material Design

The rigid and planar nature of the biphenyl core makes it an excellent scaffold for designing functional materials. Its ability to facilitate π-electron delocalization is fundamental to its application in materials science.

Biphenyl derivatives, particularly those with a cyano group, are renowned for their liquid crystalline properties. researchgate.net A compound that exhibits liquid crystal properties is known as a mesogen. wikipedia.org The combination of a rigid biphenyl core and a polar terminal group like a nitrile (–CN) is a classic design for creating calamitic (rod-shaped) mesogens. wikipedia.org These molecules can self-assemble into ordered yet fluid phases, known as mesophases (e.g., nematic, smectic), which are the basis for liquid crystal displays (LCDs). nih.govossila.com

The 4-cyano-4'-alkylbiphenyls are a well-studied class of liquid crystals. ossila.comsigmaaldrich.com The this compound structure possesses the key features of a potential mesogen: a rigid biphenyl core, a strong dipole from the cyano group, and potential for hydrogen bonding via the amino group. By modifying the amino group with various alkyl or alkoxy chains, new series of liquid crystals can be synthesized. The length and nature of these flexible chains significantly influence the type of mesophase formed and the temperature range over which it is stable. nih.govresearchgate.net For example, studies on (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, a four-ring biphenyl system, have shown that increasing the length of the terminal alkoxy chain affects the mesophase behavior. nih.gov Similarly, 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) exhibits both nematic and smectic A mesophases at different temperatures. ossila.com

Table 2: Examples of Biphenyl-Based Liquid Crystals and Their Properties

| Compound | Structure Features | Mesophase(s) | Transition Temp. (°C) | Citation |

|---|---|---|---|---|

| 4'-Octyl-4-biphenylcarbonitrile (8CB) | C8 alkyl chain, cyano group | Nematic | - | sigmaaldrich.com |

| 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) | C8 alkoxy chain, cyano group | Smectic A, Nematic | Cr-SmA: 52.9, SmA-N: 66.7, N-I: 79.1 | ossila.com |

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid

Organic optoelectronic materials are central to technologies like organic light-emitting diodes (OLEDs) and organic solar cells. acs.orgacs.orgnih.gov Biphenyl derivatives are frequently used as building blocks for these materials due to their chemical stability and excellent charge-transporting and light-emitting properties. rsc.org The biphenyl scaffold provides a rigid, electron-rich framework that can be functionalized to tune the electronic energy levels (HOMO/LUMO) and emission characteristics. chemmethod.com

Fluorinated biphenyls, for example, are used to develop OLEDs due to their rigidity and electron-poor nature. rsc.org The introduction of amino and cyano groups, as in the title compound, can create donor-acceptor structures within the molecule. This design is a common strategy for developing materials with small energy gaps between their singlet and triplet excited states, which is beneficial for creating efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs. acs.org The ability to modify the biphenyl scaffold allows for the synthesis of materials that emit light across the visible spectrum, a critical requirement for full-color displays.

The biphenyl unit is a quintessential π-conjugated system. Extending this conjugation by linking multiple biphenyl units or by attaching other conjugated groups leads to the development of advanced materials with tailored electronic and optical properties. chemmethod.com These materials are investigated for applications ranging from molecular wires to sensors and organic field-effect transistors. researching.cn

Derivatives of this compound are ideal starting points for creating larger π-conjugated structures. The amino group can be used to link to other aromatic systems via imine or amide bond formation, while the chloro- and cyano-substituted rings can participate in cross-coupling reactions (like Suzuki or Stille coupling) to extend the conjugated path. rsc.org The resulting extended π-systems often exhibit enhanced charge mobility and interesting photophysical properties, making them suitable for high-performance organic electronics. chemmethod.com

Development of Novel Catalytic Systems Utilizing Biphenyl Derivatives as Ligands

In the realm of catalysis, ligands play a crucial role by binding to a metal center and modulating its reactivity, selectivity, and stability. Biphenyl-based phosphines, such as BINAP, are a famous class of chiral ligands used in asymmetric catalysis. wikipedia.org The biphenyl backbone provides a rigid and sterically defined framework that is essential for inducing stereoselectivity in chemical reactions. wikipedia.org

Biphenyl derivatives, including those with amino and other functional groups, can be converted into novel ligands for various catalytic applications. nih.govresearchgate.netnih.gov For instance, biphenyl sulfonic acid ligands have been successfully used for palladium-catalyzed C-N cross-coupling reactions. nih.gov The presence of functional groups like the amino group in this compound allows for the synthesis of new Schiff base or phosphine-amine ligands. These ligands can coordinate with transition metals like palladium, copper, or rhodium to create catalysts for reactions such as cross-coupling, hydrogenation, and hydroformylation. rsc.orgresearchgate.net The atropisomerism exhibited by some ortho-substituted biphenyls can be exploited to create axially chiral ligands, which are highly valuable in asymmetric synthesis. wikipedia.org

Expansion of Chemical Space through Scaffold Diversification Strategies

A central goal in medicinal chemistry and materials science is the exploration of new chemical space to discover molecules with novel properties. Scaffold diversification involves taking a core molecular structure and systematically modifying it to generate a library of related compounds. nih.gov The this compound scaffold is an excellent candidate for such diversification. nih.govresearchgate.net

The three distinct functional groups—amino, chloro, and nitrile—on the robust biphenyl core offer multiple handles for chemical modification.

The amino group can be acylated, alkylated, or converted into other functional groups, allowing for the introduction of a wide variety of substituents.

The chloro group can be substituted via nucleophilic aromatic substitution or participate in a plethora of palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or other carbon-based fragments.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each opening up new avenues for further derivatization.

This multi-handle approach allows for the rapid generation of a large and diverse library of biphenyl derivatives. Such libraries are invaluable for screening for new drug candidates, functional materials, or catalysts. For example, alkoxyl biphenyl derivatives bearing a dibenzo[c,e]azepine scaffold have been explored as potential inhibitors of proteins involved in multidrug resistance in cancer. nih.gov This highlights how modifying a core biphenyl structure can lead to compounds with specific biological activities.

Future Perspectives in 4 Amino 4 Chloro Biphenyl 3 Carbonitrile Research

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of functionalized biphenyls is continually evolving, with a strong emphasis on green chemistry principles. Future strategies for preparing 4-Amino-4'-chloro-biphenyl-3-carbonitrile are likely to move beyond traditional cross-coupling methods, embracing more sustainable and efficient alternatives.

One promising direction is the use of earth-abundant metal catalysts. Iron-catalyzed cross-coupling reactions, for instance, are gaining traction as a low-cost and environmentally benign substitute for precious metal catalysts like palladium. acs.orgnih.gov These methods offer high reactivity and operational simplicity, aligning with the goals of sustainable chemical manufacturing. nih.gov The development of novel iron-bisphosphine complexes could provide efficient pathways to biphenyls, although challenges such as the formation of homocoupled side products need to be addressed through a deeper mechanistic understanding. acs.org

Furthermore, the principles of green chemistry are promoting the use of non-toxic and recyclable solvents. Research into performing cross-coupling reactions in aqueous media is expanding. acs.org The use of water as a solvent not only reduces the environmental impact but can also in some cases enhance reaction rates and selectivity. acs.org Solvent-free and multicomponent reactions, where multiple synthetic steps are combined into a single operation without the need for a solvent, represent another frontier. acs.orgnih.gov These approaches minimize waste and energy consumption, offering a highly efficient route to complex molecules like this compound. acs.orgnih.gov

The direct functionalization of C-H bonds is another area of intense research that could revolutionize the synthesis of this compound. Nitrile-directed C-H activation has been shown to be an effective strategy for the modification of biaryl compounds. nih.gov This method allows for the introduction of various functional groups at specific positions, potentially simplifying the synthesis of derivatives of this compound. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Iron-Catalyzed Cross-Coupling | Lower cost, reduced toxicity compared to palladium catalysts. nih.gov | Development of more stable and selective iron catalysts, understanding and minimizing side reactions. acs.org |

| Aqueous-Phase Synthesis | Environmentally friendly, potential for enhanced reactivity and selectivity. acs.org | Design of water-soluble catalysts and ligands, optimization of reaction conditions for hydrophobic substrates. |

| Solvent-Free Multicomponent Reactions | Reduced waste, energy efficiency, simplified purification. acs.orgnih.gov | Design of new reaction sequences, exploration of catalyst-free conditions. acs.orgnih.gov |

| Nitrile-Directed C-H Functionalization | Step-economy, ability to introduce diverse functionalities. nih.gov | Exploration of new directing groups and catalytic systems for precise control over regioselectivity. nih.gov |

Advancements in Computational Methodologies for Predictive Design and Discovery

Computational chemistry is becoming an indispensable tool in the design and discovery of new molecules with desired properties. For this compound, computational methods will be instrumental in predicting its behavior and guiding the synthesis of new functional materials.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. nih.govresearchgate.netresearchgate.net By applying DFT, researchers can calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic and optical properties of a material. researchgate.net For instance, computational studies on biphenyl (B1667301) derivatives have been used to analyze conformational mobility and molecular electrostatic potential, providing insights into their interactions and potential applications.

The predictive power of computational chemistry extends to the design of materials with specific functionalities. researchgate.netresearchgate.net By modeling the effects of different substituents on the biphenyl core of this compound, scientists can rationally design derivatives with tailored properties for applications in electronics or photonics. This "in silico" design process can significantly reduce the time and resources required for experimental synthesis and characterization. researchgate.net

Future advancements in this area will likely involve the integration of machine learning and artificial intelligence with quantum chemical calculations. This will enable high-throughput screening of virtual libraries of derivatives, accelerating the discovery of new materials with exceptional performance.

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and molecular electrostatic potential. nih.govresearchgate.net | Prediction of optical and electronic properties, reactivity, and intermolecular interactions. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and conformational changes. | Understanding of material morphology, phase transitions, and mechanical properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems by treating a key region with high-level quantum mechanics. | Accurate prediction of properties in complex environments, such as in a polymer matrix or on a surface. |

| Machine Learning-Assisted Design | High-throughput screening of virtual compound libraries. | Rapid identification of lead candidates with optimized properties for specific applications. |

Novel Research Avenues for Functional Material Exploration

The unique combination of an amino group, a chloro atom, and a nitrile group on a biphenyl framework makes this compound a promising candidate for a variety of functional materials.

The presence of the cyano group, a common feature in liquid crystal molecules, suggests that this compound and its derivatives could be explored for applications in liquid crystal displays (LCDs). archivemarketresearch.com The global market for biphenyl carbonitriles in LCDs is substantial and continues to grow. archivemarketresearch.com The specific substitution pattern of this compound may lead to novel mesophases or enhanced electro-optical properties.

Furthermore, biphenyl derivatives are key components in organic electronics, including organic light-emitting diodes (OLEDs) and organic semiconductors. The amino and nitrile groups can act as electron-donating and electron-withdrawing groups, respectively, creating a "push-pull" system that can be beneficial for charge transport and emissive properties. Research into the synthesis and characterization of polymers and small molecules incorporating the this compound unit could lead to the development of new materials for flexible displays, lighting, and solar cells.

Another exciting avenue is the use of this compound as a building block for anisotropic nanomaterials. researchgate.net The functional groups on the biphenyl core can be used to interact with nanoparticles, leading to the formation of ordered nanocomposites with unique optical, electronic, or magnetic properties. researchgate.net For example, amino-based functional molecules are known to be effective in controlling the synthesis of noble-metal nanocrystals. nih.gov The synthesis of metal-organic frameworks (MOFs) using functionalized biphenyl linkers is also an active area of research, with potential applications in gas storage, catalysis, and sensing. nih.gov

| Research Area | Potential Role of this compound | Desired Properties and Applications |

| Liquid Crystals | As a core mesogenic unit. archivemarketresearch.com | Novel liquid crystalline phases, enhanced electro-optical switching for advanced displays. |

| Organic Electronics | As a building block for organic semiconductors and emitters. | High charge carrier mobility, efficient light emission for OLEDs and organic photovoltaics. |

| Anisotropic Nanomaterials | As a functional ligand for nanoparticles or a linker for MOFs. researchgate.netnih.gov | Ordered nanocomposites with tailored optical and electronic properties, porous materials for catalysis and sensing. |

| Functional Polymers | As a monomer for the synthesis of high-performance polymers. | Polymers with high thermal stability, specific optical properties, or gas separation capabilities. |

Q & A

Q. What are the standard synthetic routes for 4-amino-4'-chloro-biphenyl-3-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions , leveraging precursors like biphenyl amines and chlorinated aromatic nitriles. A common approach is:

- Step 1 : Suzuki-Miyaura coupling to form the biphenyl backbone using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

- Step 2 : Introduction of the amino group via nucleophilic substitution or reductive amination, often using NH₃/NaBH₄ or catalytic hydrogenation .

- Step 3 : Cyanide group incorporation via cyanation reagents (e.g., CuCN or K₄[Fe(CN)₆]) in polar aprotic solvents like DMF .

Q. Optimization strategies :

- Adjust reaction temperature (60–120°C) and solvent polarity to enhance yield and reduce by-products.

- Monitor intermediates via TLC/HPLC and purify using column chromatography (silica gel, eluent: hexane/EtOAc) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.6 ppm, amino protons at δ 4.5–5.2 ppm) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between biphenyl rings, bond lengths of C-Cl and C-CN groups). Data collection requires single crystals grown via slow evaporation (solvent: DCM/MeOH) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~258.7 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies?

- Reaction pathway prediction : Use density functional theory (DFT) to model transition states and activation energies (e.g., for cyanation steps) .

- Molecular docking : Predict bioactivity by simulating interactions with enzyme active sites (e.g., cytochrome P450 for metabolic studies) .

- Machine learning : Train models on existing reaction databases to recommend optimal catalysts/solvents (e.g., ICReDD’s workflow combining quantum chemistry and experimental data) .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies often arise from:

- Substituent position effects : Meta vs. para chloro groups alter electronic properties (e.g., logP, dipole moments), impacting membrane permeability .

- Assay variability : Standardize in vitro tests (e.g., MIC for antimicrobial activity) using controls like chloramphenicol. Validate via dose-response curves and IC₅₀ calculations .

- Metabolic stability : Use hepatic microsome assays to compare degradation rates (e.g., t₁/₂ in human vs. rat models) .

Q. How do electronic properties influence material science applications?

- Charge transport : The biphenyl core and electron-withdrawing groups (Cl, CN) enhance π-π stacking in organic semiconductors. Measure hole/electron mobility via time-resolved microwave conductivity (TRMC) .

- Thermal stability : DSC/TGA reveals decomposition temperatures (>250°C), critical for device fabrication .

- Optoelectronic tuning : UV-Vis and fluorescence spectra (e.g., λₑₘ at 400–450 nm) correlate with HOMO-LUMO gaps calculated via cyclic voltammetry .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- By-product formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio for amine:chloro precursor) and use flow chemistry for reproducible mixing .

- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .

- Analytical validation : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |